
5-Chloro-4-isobutoxythiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-isobutoxythiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H11ClO3S. It belongs to the class of aromatic acids and contains a chlorine atom, a thiophene ring, and a carboxylic acid group. The compound’s systematic name reflects its structure: 5-chloro substitution on the thiophene ring, an isobutoxy group, and a carboxylic acid functional group.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of 5-Chloro-4-isobutoxythiophene-2-carboxylic acid involves several steps. One common approach is the following:
Thiophene Ring Chlorination: Thiophene undergoes chlorination at the 5-position using chlorine gas or a chlorinating agent.
Isobutoxylation: The chlorinated thiophene reacts with isobutanol (2-methylpropyl alcohol) to introduce the isobutoxy group.
Carboxylation: The resulting intermediate is then carboxylated using carbon dioxide (CO) and a suitable base (e.g., sodium hydroxide).
Industrial Production: Industrial-scale production methods typically involve optimized conditions for each step, ensuring high yields and purity.
Analyse Des Réactions Chimiques
5-Chloro-4-isobutoxythiophene-2-carboxylic acid can participate in various chemical reactions:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.
Substitution: The chlorine atom can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions: Reagents like sodium hydroxide, thionyl chloride, and Grignard reagents are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents.
Applications De Recherche Scientifique
5-Chloro-4-isobutoxythiophene-2-carboxylic acid finds applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity.
Medicine: May have applications in drug discovery or as a pharmacophore.
Industry: Used in the development of specialty chemicals.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While 5-Chloro-4-isobutoxythiophene-2-carboxylic acid is unique due to its specific substitution pattern, similar compounds include other chlorinated thiophene derivatives. These may have distinct properties or applications.
Propriétés
Formule moléculaire |
C9H11ClO3S |
|---|---|
Poids moléculaire |
234.70 g/mol |
Nom IUPAC |
5-chloro-4-(2-methylpropoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClO3S/c1-5(2)4-13-6-3-7(9(11)12)14-8(6)10/h3,5H,4H2,1-2H3,(H,11,12) |
Clé InChI |
LEYHUIWCAWQCIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(SC(=C1)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




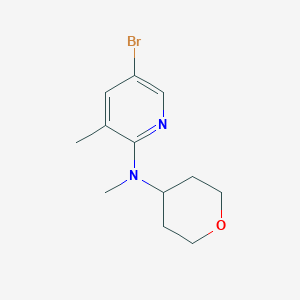
![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)


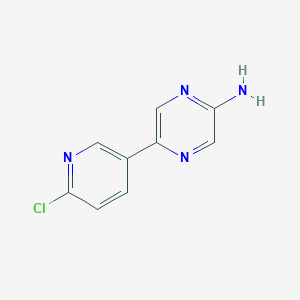

![[3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate](/img/structure/B12074985.png)
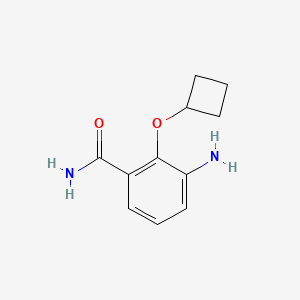
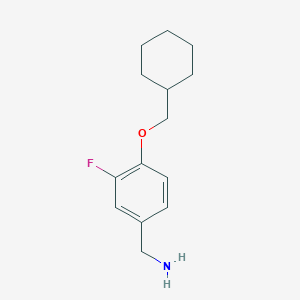
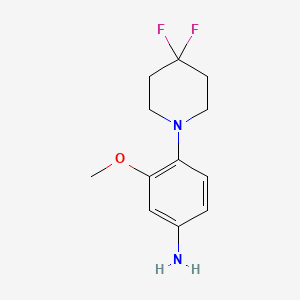
![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)

